Cas no 22902-67-6 (1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one)

1,3-Dihydro-5-nitro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a nitro substituent at the 5-position. This structure imparts unique electronic and reactivity properties, making it valuable in pharmaceutical and agrochemical research. The nitro group enhances electrophilic character, facilitating further functionalization, while the imidazopyridinone core offers a rigid scaffold for molecular design. Its well-defined synthetic pathway ensures high purity and reproducibility, critical for applications in medicinal chemistry, particularly as a building block for bioactive molecules. The compound’s stability under standard conditions further supports its utility in diverse experimental settings.
1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one structure
22902-67-6 structure
商品名:1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one
CAS番号:22902-67-6
MF:C6H4N4O3
メガワット:180.12096
CID:1109433
PubChem ID:5601332

1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one 化学的及び物理的性質

名前と識別子

    • 1,3-dihydro-5-nitro-2H-imidazo[4,5-b]pyridin-2-one
    • CS-0308615
    • 5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
    • 5-Nitro-1H-imidazo[4,5-b]pyridin-2(3H)-one
    • 5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
    • Oprea1_867573
    • DB-338475
    • EN300-125774
    • W10183
    • Oprea1_576424
    • 22902-67-6
    • MFCD00184169
    • 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-5-nitro-
    • AKOS000565179
    • 5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
    • 5-nitro-2,3-dihydro-1h-imidazo[4,5-b]-pyridin-2-one
    • STK524816
    • 1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one
    • MDL: MFCD00184169
    • インチ: InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11)
    • InChIKey: TXAMXRHQYUGXOV-UHFFFAOYSA-N
    • ほほえんだ: C1=C2C(=NC(=C1)[N+](=O)[O-])NC(=O)N2

計算された属性

  • せいみつぶんしりょう: 180.02834000g/mol
  • どういたいしつりょう: 180.02834000g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-125774-2.5g
5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
22902-67-6 95%
2.5g
$1483.0 2023-06-08
Enamine
EN300-125774-0.05g
5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
22902-67-6 95%
0.05g
$175.0 2023-06-08
Chemenu
CM269620-1g
5-Nitro-1H-imidazo[4,5-b]pyridin-2(3H)-one
22902-67-6 95%
1g
$2270 2024-07-28
Enamine
EN300-125774-2500mg
5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
22902-67-6 95.0%
2500mg
$1483.0 2023-10-02
Aaron
AR00I579-250mg
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-5-nitro-
22902-67-6 95%
250mg
$540.00 2025-01-25
Enamine
EN300-125774-1000mg
5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
22902-67-6 95.0%
1000mg
$757.0 2023-10-02
1PlusChem
1P00I4YX-5g
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-5-nitro-
22902-67-6 95%
5g
$2773.00 2024-05-24
1PlusChem
1P00I4YX-500mg
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-5-nitro-
22902-67-6 95%
500mg
$787.00 2025-02-28
Aaron
AR00I579-100mg
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-5-nitro-
22902-67-6 95%
100mg
$386.00 2025-01-25
Enamine
EN300-125774-10000mg
5-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
22902-67-6 95.0%
10000mg
$3254.0 2023-10-02

1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-one 関連文献

1,3-Dihydro-5-nitro-2H-imidazo4,5-Bpyridin-2-oneに関する追加情報

Introduction to 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one (CAS No. 22902-67-6)

The compound 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one (CAS No. 22902-67-6) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This bicyclic structure, featuring both imidazole and pyridine rings, positions it as a versatile scaffold for drug discovery and development. The presence of a nitro group at the 5-position introduces electrophilic reactivity, making it a valuable intermediate in synthetic chemistry and a potential target for modulating biological pathways.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one scaffold has been explored for its potential applications in addressing various diseases, including cancer, infectious diseases, and inflammatory conditions. Its ability to interact with biological targets such as enzymes and receptors has made it a focal point for structural optimization and lead optimization campaigns.

In the realm of oncology research, the 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one derivative has shown promise as an inhibitor of key enzymes involved in tumor proliferation and survival. Studies have demonstrated its ability to disrupt microtubule formation and induce apoptosis in cancer cells. The nitro group within its structure serves as a handle for further functionalization, allowing researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility has enabled the development of analogs with enhanced solubility, bioavailability, and target specificity.

The synthesis of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the condensation of appropriately substituted imidazole derivatives with β-ketoesters or related compounds under acidic conditions. Subsequent nitration and cyclization steps yield the desired product. The synthetic route underscores the compound's utility as a building block for more complex molecules.

One of the most compelling aspects of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one is its potential as a prodrug or precursor for bioactive species. The nitro group can be reduced to an amine under physiological conditions, releasing reactive nitrogen species that can exert therapeutic effects. This redox-responsive behavior makes it an attractive candidate for developing targeted therapies that respond to specific cellular environments.

The pharmacological profile of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one has been extensively studied in vitro and in vivo. Preclinical data suggest that it exhibits broad-spectrum activity against multiple cancer cell lines by inhibiting key signaling pathways such as PI3K/Akt and MAPK. Additionally, its ability to induce oxidative stress in tumor cells has been attributed to its redox-active nature. These findings have spurred interest in exploring its potential for clinical translation.

Recent research has also focused on the structural optimization of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one derivatives to improve their metabolic stability and reduce off-target effects. By incorporating fluorine atoms or other electronegative substituents into the scaffold, researchers have been able to enhance binding affinity while minimizing toxicity. These modifications have led to the discovery of several promising lead compounds that are currently undergoing further preclinical evaluation.

The role of computational chemistry in designing novel derivatives of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes of these compounds with biological targets with high accuracy. This approach has accelerated the drug discovery process by allowing virtual screening of large libraries of analogs before experimental synthesis.

In conclusion,1,3-Dihydro-5-nitro-2H-imidazo[4,5-bpyridin-2-one (CAS No. 22902-67-6) represents a structurally intriguing and pharmacologically promising scaffold for developing novel therapeutic agents. Its unique combination of reactivity and biological activity positions it as a valuable asset in pharmaceutical research. As our understanding of its mechanisms of action continues to evolve,1%3Dhydro%25%25Dihydro%25%25Dihydr%25%25Dihydr%25%25Dihydr%25%25Dihydr%25%25Dihydr%25%25Dihydr<0xE9><0xA9><0x8B><0xE9><0xA9><0x8B><0xE9><0xA9><0x8B<0xE9><0xA9><0x8B<0xE9><0xA9><0x8B<0xE9><0xA9><0x8B<0xE9>>o[4,%205-%E6-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E7-%E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-E6-EF>> will undoubtedly continue to inspire innovative approaches in drug design and development.

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